3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
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Overview
Description
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is a versatile chemical compound with a unique structure that finds applications in various fields of scientific research. It is known for its reactivity and is used in drug discovery, catalysis, and material science.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The compound’s molecular weight of 990946 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine typically involves the [2+3]-cycloaddition reaction between a nitrile and an azide. This method is favored due to its efficiency and the ability to produce the tetrazole ring system, which is a key structural feature of the compound . The reaction conditions often involve the use of catalysts such as zinc chloride (ZnCl₂) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often employing advanced techniques and equipment to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the tetrazole ring is generally resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxytetrazoles, while substitution reactions can yield a variety of substituted tetrazole derivatives .
Scientific Research Applications
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block for synthesizing other complex molecules and is used in catalysis to accelerate chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored in drug discovery for developing new therapeutic agents, particularly due to its ability to form stable tetrazole rings.
Industry: The compound is used in material science for creating advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: A related compound with similar structural features and reactivity.
5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole: Another tetrazole derivative with distinct properties and applications.
Uniqueness
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is unique due to its specific structure, which combines the tetrazole ring with a propan-1-amine group. This combination enhances its reactivity and versatility, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(1-methyltetrazol-5-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-10-5(3-2-4-6)7-8-9-10/h2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLDLWGIARXTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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